

The Pharmacokinetics of Zolmitriptan in Preclinical Animal Models: An In-depth Technical Guide

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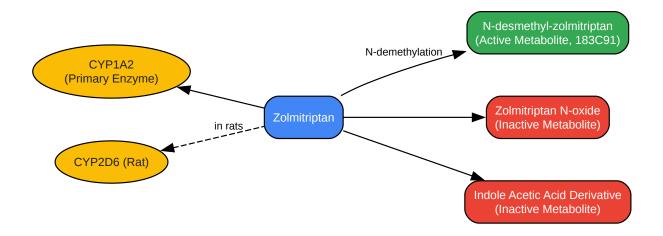
For Researchers, Scientists, and Drug Development Professionals

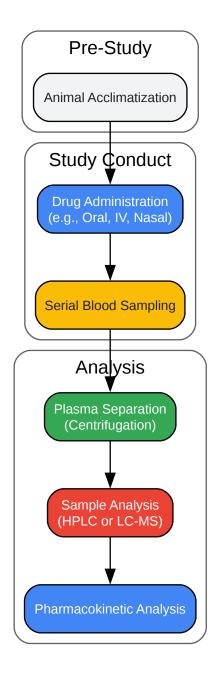
This technical guide provides a comprehensive overview of the pharmacokinetic profile of **zolmitriptan**, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine, in various preclinical animal models. The following sections detail the metabolic pathways, experimental procedures, and key pharmacokinetic parameters observed in species commonly used in drug development.

Zolmitriptan Metabolism

Zolmitriptan undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of three main metabolites.[1] The primary active metabolite is N-desmethyl-**zolmitriptan** (183C91), which exhibits a higher potency at 5HT1B/1D receptors than the parent compound.[1] The other two are inactive metabolites: **zolmitriptan** N-oxide and an indole acetic acid derivative.[1] In rats, CYP2D6 has been identified as the predominant enzyme responsible for the metabolic activation of **zolmitriptan**. [2]









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References

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